molecular formula C12H15ClN2O B2499513 N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine CAS No. 68726-76-1

N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine

Cat. No. B2499513
CAS RN: 68726-76-1
M. Wt: 238.72
InChI Key: HIKQQCHCHAFXGT-UHFFFAOYSA-N
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Description

The compound N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine is a chemical entity that can be presumed to have a piperidine backbone with a 4-chlorophenylmethyl substituent and a hydroxylamine moiety. While the exact compound is not directly reported in the provided papers, similar structures and functionalities are discussed, which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies. For instance, a novel quinolinone derivative with a piperidinylmethyl moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another synthesis approach for a piperidine derivative is the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride . These methods suggest that the synthesis of this compound could potentially involve similar strategies, such as nucleophilic addition or condensation reactions.

Molecular Structure Analysis

X-ray crystallography has been used to study the crystal structure of related compounds, revealing details such as the chair conformation of the piperidine ring and the geometry around substituent atoms . Density functional theory (DFT) calculations, including conformational analysis and natural bond orbital analysis, have been employed to understand the stability and electronic structure of these molecules . These techniques would likely be applicable to the molecular structure analysis of this compound.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the substituents attached to the nitrogen atom and the aromatic rings. For example, the presence of a 4-chlorophenoxy group has been shown to affect feeding behavior in mice, indicating potential biological activity . The amination efficiency of hydroxylamine derivatives has been compared, suggesting that the hydroxylamine group in the target compound could be reactive in amination reactions . These insights can guide the understanding of the chemical reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from spectroscopic and quantum chemical studies. For instance, calculated NMR chemical shift values and vibrational wavenumbers have shown good agreement with experimental data . The electronic absorption spectrum and thermodynamic properties of these compounds have also been investigated theoretically . Such studies would be essential to characterize the physical and chemical properties of this compound, including its stability, electronic structure, and potential biological effects.

Scientific Research Applications

Synthesis and Biological Activities

A study by Rameshkumar et al. (2003) explored the synthesis of 2,6-diaryl-3-methyl-4-piperidones, which are structurally similar to N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine. The compounds were evaluated for acute toxicity, analgesic, local anaesthetic, and antifungal activities, highlighting the potential biomedical applications of such compounds (Rameshkumar et al., 2003).

Neuroleptic Agents

Research by Nakatsuka et al. (1981) described the synthesis of neuroleptic agents involving piperidine derivatives. This study is relevant as it demonstrates the application of piperidine structures, similar to this compound, in developing pharmaceutical compounds with potential psychotherapeutic uses (Nakatsuka et al., 1981).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interactions of a compound structurally akin to this compound with CB1 cannabinoid receptors. This research provides insights into how similar compounds can be used to study receptor interactions, which is crucial for drug design and understanding molecular pharmacology (Shim et al., 2002).

Crystal Structure Analysis

A study by Revathi et al. (2015) focused on the crystal structure of a compound involving a piperidine ring, closely related to the chemical structure of interest. This kind of research is significant in the field of crystallography and material science, as it aids in understanding the physical and chemical properties of such compounds (Revathi et al., 2015).

Metabolic Activity Studies

Massicot et al. (1985) conducted research on a compound with a piperidine structure, similar to this compound, examining its metabolic activity in obese rats. This study is crucial for understanding the metabolic effects of such compounds, which can inform their potential therapeutic applications (Massicot et al., 1985).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling practices, and emergency procedures.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKQQCHCHAFXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 1-(4-chlorobenzyl)-4-piperidone (0.0456 mmol), hydroxylamine hydrochloride (0.0456 mmol) and sodium acetate (0.0456 mmol) in aqueous ethanol (450 mL). Stir approximately 30 minutes to 2 hours while warming. Add methylene chloride (450 mL), separate the organic phase, and extract the aqueous phase with methylene chloride (100 mL). Combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo to give the title compound.
Quantity
0.0456 mmol
Type
reactant
Reaction Step One
Quantity
0.0456 mmol
Type
reactant
Reaction Step One
Quantity
0.0456 mmol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

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